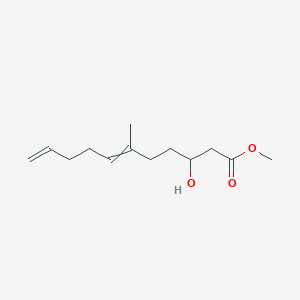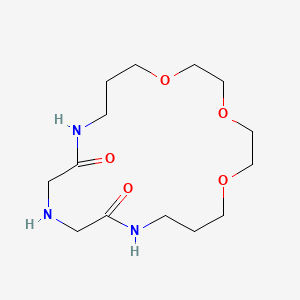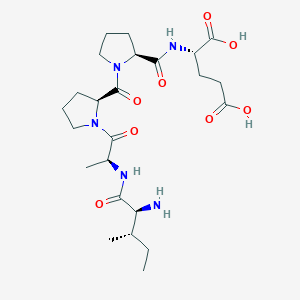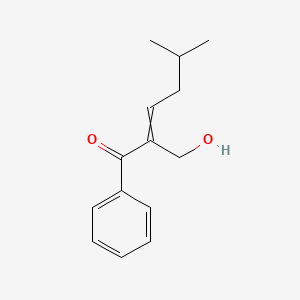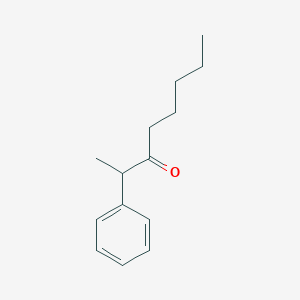
3-Octanone, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octanone, 2-phenyl- is an organic compound with the molecular formula C14H20O. It is also known by its systematic name, 2-Phenyl-3-octanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is a colorless liquid with a pleasant fragrance and is used in various applications, including as a flavor and fragrance ingredient .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 2-phenyl- typically involves the Friedel-Crafts acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzene reacts with octanoyl chloride in the presence of AlCl3 to form 2-Phenyl-3-octanone. [ \text{C6H6 + C8H15ClO → C14H20O + HCl} ]
Industrial Production Methods
Industrial production of 3-Octanone, 2-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Octanone, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonic, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Octanone, 2-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Octanone, 2-phenyl- involves its interaction with biological membranes and enzymes. As a VOC, it can inhibit fungal growth by disrupting cell membrane integrity and interfering with metabolic pathways. The compound’s antimicrobial activity is attributed to its ability to penetrate cell walls and inhibit essential enzymatic functions .
Comparación Con Compuestos Similares
3-Octanone, 2-phenyl- can be compared with other similar compounds such as:
2-Octanone: Another ketone with a similar structure but different functional properties.
4-Octanone: A structural isomer with variations in reactivity and applications.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
The uniqueness of 3-Octanone, 2-phenyl- lies in its specific combination of a phenyl group and an octanone chain, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
583037-23-4 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-phenyloctan-3-one |
InChI |
InChI=1S/C14H20O/c1-3-4-6-11-14(15)12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3 |
Clave InChI |
HWRGBZHBWCWCQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


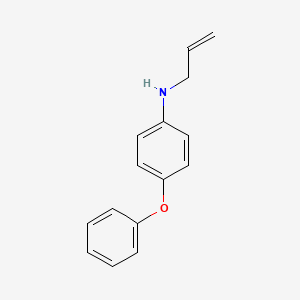
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
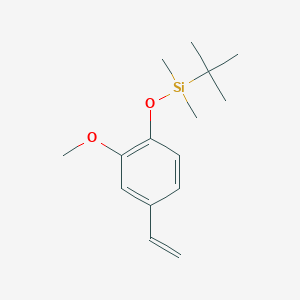
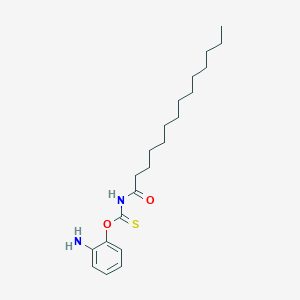
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
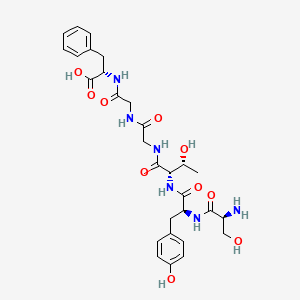
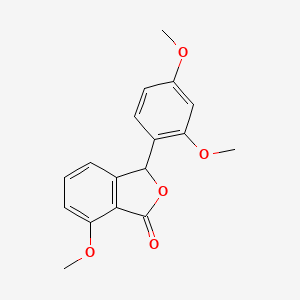
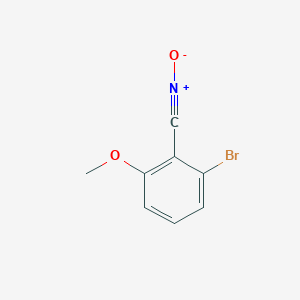
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
